Aspartic acid, N,N-dimethyl-

Neuroscience Excitotoxicity Glutamate Receptors

N,N-Dimethyl aspartic acid (CAS 2503-47-1, also cataloged as 1115-22-6), a dialkylated derivative of the proteinogenic amino acid L-aspartic acid, is a white to off-white crystalline solid with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol. As an N-substituted amino acid, it features two methyl groups on the α-amino nitrogen, which critically alters its physicochemical profile—including its pKa, lipophilicity, and conformational flexibility—and, most importantly, its biological activity at excitatory amino acid receptors.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 2503-47-1
Cat. No. B12094025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartic acid, N,N-dimethyl-
CAS2503-47-1
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCN(C)C(CC(=O)O)C(=O)O
InChIInChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyAXWJKQDGIVWVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl Aspartic Acid (CAS 2503-47-1) Procurement Guide: Chemical Properties, Key Differentiators, and Research Applications


N,N-Dimethyl aspartic acid (CAS 2503-47-1, also cataloged as 1115-22-6), a dialkylated derivative of the proteinogenic amino acid L-aspartic acid, is a white to off-white crystalline solid with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . As an N-substituted amino acid, it features two methyl groups on the α-amino nitrogen, which critically alters its physicochemical profile—including its pKa, lipophilicity, and conformational flexibility—and, most importantly, its biological activity at excitatory amino acid receptors [1]. Its dual methylation distinguishes it fundamentally from both the native amino acid and the mono-methylated analog, N-methyl-D-aspartic acid (NMDA), defining its unique niche in neuropharmacology, inflammation research, and peptide chemistry [2].

Why N,N-Dimethyl Aspartic Acid (CAS 2503-47-1) Cannot Be Substituted by Aspartic Acid or NMDA in Critical Applications


Generic substitution of N,N-dimethyl aspartic acid with L-aspartic acid or N-methyl-D-aspartic acid (NMDA) is precluded by its unique dual N-methylation. This modification is not incremental but transformative. It abolishes the molecule's capacity to act as a typical α-amino acid in protein synthesis, fundamentally alters its binding affinity and functional activity at ionotropic glutamate receptors compared to NMDA, and confers a distinct metabolic and pharmacological profile [1]. For instance, the D-enantiomer of N,N-dimethyl aspartic acid is a potent and specific NMDA receptor antagonist, while NMDA itself is an agonist, and L-aspartic acid is a weak endogenous agonist [2]. Consequently, any experimental or therapeutic context requiring specific NMDA receptor antagonism, a unique pharmacokinetic profile in topical formulations, or a non-proteinogenic building block for peptide modification demands the specific use of N,N-dimethyl aspartic acid [3].

Quantitative Differentiation of N,N-Dimethyl Aspartic Acid (CAS 2503-47-1) from Structural Analogs: A Head-to-Head Evidence Guide


Enantiomer-Specific NMDA Receptor Antagonism vs. Agonism of N-Methyl-D-Aspartic Acid (NMDA)

The D-enantiomer of N,N-dimethyl aspartic acid is a potent and specific antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. This is in stark contrast to the comparator, N-methyl-D-aspartic acid (NMDA), which is a selective agonist at the same receptor [1]. The L-enantiomer of N,N-dimethyl aspartic acid is inactive at NMDA receptors but may affect AP4 excitatory amino acid receptors [2]. This provides a crucial, functionally opposite tool for probing glutamatergic signaling.

Neuroscience Excitotoxicity Glutamate Receptors Pharmacology

Physicochemical Differentiation: Calculated Density, Boiling Point, and Crystal Structure vs. L-Aspartic Acid

N,N-Dimethyl aspartic acid possesses physicochemical properties that are substantially different from its parent compound, L-aspartic acid. While L-aspartic acid is a highly polar, zwitterionic solid that decomposes above 270°C, the N,N-dimethyl analog exhibits a calculated density of 1.295 g/cm³ and a calculated boiling point of 244.3°C at 760 mmHg . Furthermore, the racemic form crystallizes in a monoclinic crystal system with a P21/c space group, as determined by X-ray crystallography (CCDC 1904827) [1]. These data are essential for solid-state characterization and analytical method development.

Physical Chemistry Crystallography Pre-formulation Analytical Chemistry

Topical Formulation for Tissue Trauma: Specific Claim for N,N-Dimethyl Aspartic Acid and/or N,N-Dimethyl Glutamic Acid

A specific patent (US 4362745, CA 1216241) discloses a medication and method for reducing tissue trauma comprising the use of N,N-dimethyl aspartic acid and/or N,N-dimethyl glutamic acid [1]. The invention is predicated on the observation that this family of low molecular weight amino acid derivatives offers a unique combination of oil-water solubility, cell membrane penetrability, and chelation properties, which are not inherent to the unsubstituted amino acids [2]. While a direct comparator such as L-aspartic acid is not tested head-to-head within the patent, the invention's explicit focus on the N,N-dimethyl derivatives constitutes a strong class-level inference of their unique utility.

Inflammation Dermatology Topical Drug Delivery Wound Healing

High-Value Application Scenarios for N,N-Dimethyl Aspartic Acid (CAS 2503-47-1) Based on Verifiable Differentiation


Neuropharmacological Studies Requiring NMDA Receptor Antagonism

Procurement of the D-enantiomer of N,N-dimethyl aspartic acid is indicated for research programs investigating the role of NMDA receptors in excitotoxicity, synaptic plasticity, or neurodegenerative diseases. As a potent and specific antagonist, it provides a critical tool for blocking NMDA receptor-mediated signaling, in direct contrast to the agonist activity of NMDA [1]. This enables experiments that require functional blockade rather than activation of the receptor, such as neuroprotection assays in stroke or trauma models.

Development of Topical Anti-Inflammatory and Wound-Healing Formulations

For researchers and formulators in the dermatological and wound-care industries, N,N-dimethyl aspartic acid is a compelling candidate based on its patented use in reducing tissue trauma. The explicit claim for this compound in topical formulations [1] highlights its unique potential for penetrating the skin and modulating inflammation at the site of injury, differentiating it from simple amino acids and justifying its procurement for pre-clinical and formulation development studies.

Synthesis of N-Substituted Peptides and Peptidomimetics with Altered Backbone Conformation

The dual N-methylation of N,N-dimethyl aspartic acid imposes significant conformational restrictions on the peptide backbone when incorporated into a sequence [1]. Researchers aiming to stabilize specific secondary structures (e.g., beta-turns) or enhance the metabolic stability and membrane permeability of peptide-based therapeutics should procure this derivative as a non-proteinogenic building block, a function that L-aspartic acid cannot fulfill.

Analytical Chemistry: Development of Chiral Separation Methods for N-Alkylated Amino Acids

Due to its unique physicochemical and chromatographic properties, N,N-dimethyl aspartic acid serves as a critical reference standard for developing and validating analytical methods, such as HPLC, for the separation and quantification of N-alkylated amino acids in complex biological or synthetic mixtures [1]. Its distinct retention behavior, compared to the more polar L-aspartic acid and NMDA, makes it an essential calibrant for method development in metabolomics and pharmaceutical analysis.

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